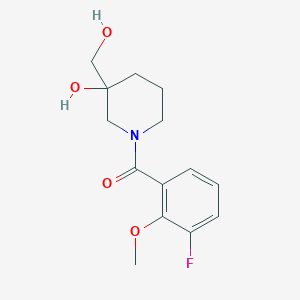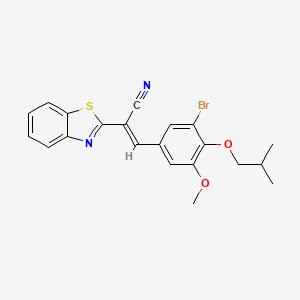
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol, also known as FMeOHPi, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidinol derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research. In
科学研究应用
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential use in scientific research. It has been shown to have a variety of potential applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs), as a potential treatment for addiction, and as a potential treatment for Parkinson's disease.
作用机制
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol has been shown to act as an allosteric modulator of GPCRs, which are a class of membrane proteins that are involved in a variety of physiological processes. Specifically, this compound has been shown to bind to the orthosteric site of the GPCR and modulate its activity by stabilizing the receptor in a particular conformation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain GPCRs, including the μ-opioid receptor, which is involved in the regulation of pain and reward. It has also been shown to reduce the activity of other GPCRs, including the dopamine D2 receptor, which is involved in the regulation of mood and motivation.
实验室实验的优点和局限性
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in biochemical and pharmacological assays. Additionally, it has been shown to have a high selectivity for certain GPCRs, which makes it a useful tool for studying the function of these receptors.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have a relatively short half-life in vivo, which may limit its potential use as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its usefulness as a research tool.
未来方向
There are several potential future directions for research on 1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol. One area of interest is the development of this compound-based drugs for the treatment of addiction and Parkinson's disease. Another area of interest is the further elucidation of its mechanism of action, which may lead to the development of more selective and potent allosteric modulators of GPCRs. Finally, there is also potential for the use of this compound as a tool for studying the function of other membrane proteins, such as ion channels and transporters.
合成方法
The synthesis of 1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol involves a multistep process that begins with the reaction of 3-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperidine to form the corresponding piperidinol derivative. Finally, the piperidinol derivative is reduced with sodium borohydride to yield this compound.
属性
IUPAC Name |
(3-fluoro-2-methoxyphenyl)-[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-20-12-10(4-2-5-11(12)15)13(18)16-7-3-6-14(19,8-16)9-17/h2,4-5,17,19H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADJSZPVUZJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)N2CCCC(C2)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-acetyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5420627.png)
![2-(acetylamino)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5420628.png)

![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5420651.png)
![3-hydroxy-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5420653.png)
![8-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5420654.png)


![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5420670.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420673.png)
![ethyl 1-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5420675.png)
![2-methyl-4-phenyl-1-[3-(1H-pyrrol-1-yl)propanoyl]piperazine](/img/structure/B5420683.png)
![3-allyl-5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5420688.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5420699.png)
